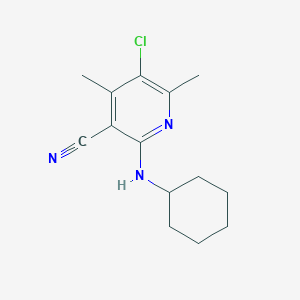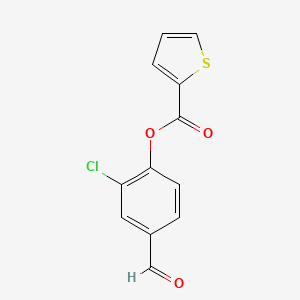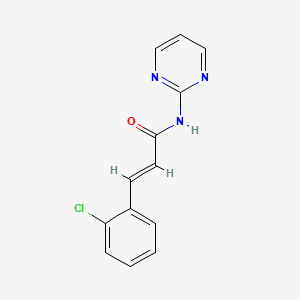
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, also known as INA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. INA is a member of the acrylamide family, which is widely used in various fields such as polymer chemistry, agriculture, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential applications in various fields such as drug discovery, materials science, and biotechnology. One of the main areas of research is the development of novel inhibitors for enzymes involved in diseases such as cancer and inflammation. N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide involves the inhibition of enzymes through the formation of covalent bonds with the active site residues. The nitro group in N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide acts as an electrophile, which reacts with the nucleophilic residues in the enzyme active site, leading to the formation of a covalent bond. This covalent bond formation results in the irreversible inhibition of the enzyme activity.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. The inhibition of COX-2 by N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide leads to the reduction of prostaglandin production, which results in the alleviation of inflammation. Additionally, N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high potency and selectivity towards specific enzymes. Additionally, N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the main limitations of using N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide is its irreversible inhibition of enzymes, which can lead to off-target effects and potential toxicity.
Zukünftige Richtungen
There are various future directions for the research and development of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, including the design and synthesis of novel inhibitors with improved potency and selectivity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, as well as its potential toxicity and side effects. Furthermore, the application of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide in materials science and biotechnology is an area that requires further exploration, including the development of novel sensors and biosensors based on N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide.
Synthesemethoden
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylamine with 4-nitrobenzaldehyde, followed by a Knoevenagel condensation reaction with acryloyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Eigenschaften
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(11-4-14)20(22)23/h3-13H,1-2H3,(H,19,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFCCMRGPQTGQP-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)


![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)

![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)

![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)
